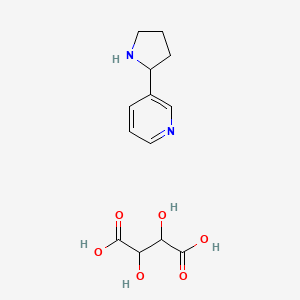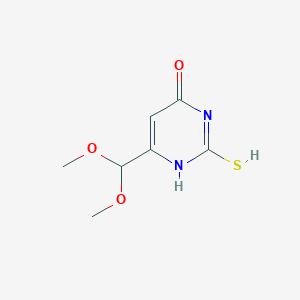
6-(dimethoxymethyl)-2-sulfanyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “6-(dimethoxymethyl)-2-sulfanyl-1H-pyrimidin-4-one” is known as amphetamine. Amphetamine is a powerful central nervous system stimulant and sympathomimetic. It has multiple mechanisms of action, including blocking the uptake of adrenergics and dopamine, stimulating the release of monoamines, and inhibiting monoamine oxidase. Amphetamine is also known for its use as a drug of abuse and a psychotomimetic.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amphetamine can be synthesized through various methods. One common method involves the reduction of phenyl-2-nitropropene using a reducing agent such as lithium aluminum hydride or hydrogen in the presence of a catalyst like palladium on carbon. Another method involves the reductive amination of phenylacetone with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of amphetamine typically involves the catalytic hydrogenation of phenyl-2-nitropropene or the reductive amination of phenylacetone. These methods are chosen for their efficiency and scalability, allowing for the large-scale production of amphetamine for medical and research purposes.
Chemical Reactions Analysis
Types of Reactions
Amphetamine undergoes various chemical reactions, including:
Oxidation: Amphetamine can be oxidized to form benzyl methyl ketone and other by-products.
Reduction: The nitro group in phenyl-2-nitropropene can be reduced to form amphetamine.
Substitution: Amphetamine can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen with a palladium catalyst are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl halides.
Major Products Formed
Oxidation: Benzyl methyl ketone and other oxidized derivatives.
Reduction: Amphetamine from phenyl-2-nitropropene.
Substitution: Various substituted amphetamine derivatives.
Scientific Research Applications
Amphetamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the effects of central nervous system stimulants.
Biology: Studied for its effects on neurotransmitter release and uptake.
Medicine: Used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Used in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry.
Mechanism of Action
Amphetamine exerts its effects by increasing the release of monoamines such as dopamine, norepinephrine, and serotonin from their storage sites in nerve terminals. It also inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft. Amphetamine’s molecular targets include the dopamine transporter, norepinephrine transporter, and serotonin transporter. It also inhibits monoamine oxidase, an enzyme responsible for the breakdown of monoamines.
Comparison with Similar Compounds
Amphetamine is similar to other central nervous system stimulants such as methamphetamine, methylphenidate, and cocaine. it is unique in its combination of effects on neurotransmitter release, reuptake inhibition, and monoamine oxidase inhibition. Methamphetamine, for example, has a similar mechanism of action but is more potent and has a higher potential for abuse. Methylphenidate primarily inhibits the reuptake of dopamine and norepinephrine, while cocaine inhibits the reuptake of dopamine, norepinephrine, and serotonin but does not stimulate their release.
List of Similar Compounds
- Methamphetamine
- Methylphenidate
- Cocaine
- Ephedrine
- Pseudoephedrine
Properties
IUPAC Name |
6-(dimethoxymethyl)-2-sulfanyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-11-6(12-2)4-3-5(10)9-7(13)8-4/h3,6H,1-2H3,(H2,8,9,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDSDTFFQWATLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=O)N=C(N1)S)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C1=CC(=O)N=C(N1)S)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
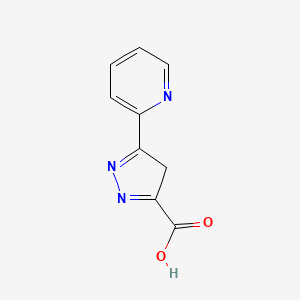
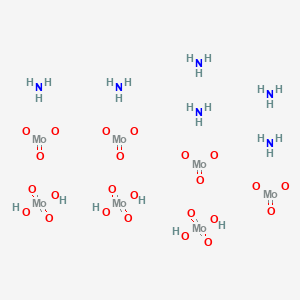
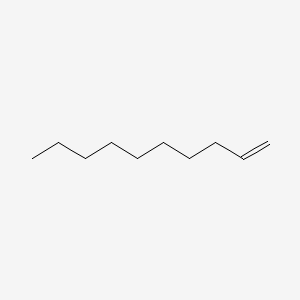
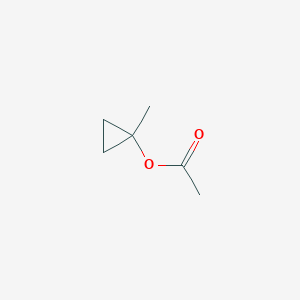
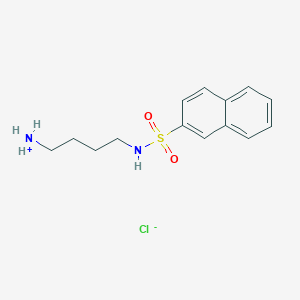
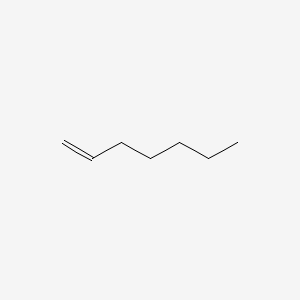
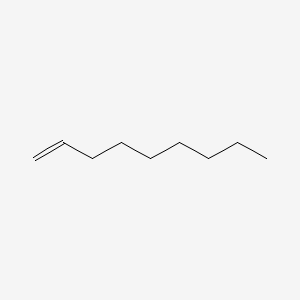
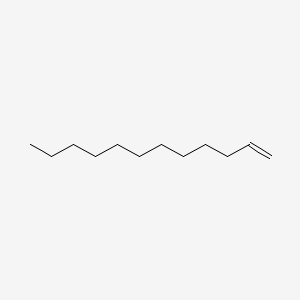
![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-methylbutanoic acid](/img/structure/B7766044.png)
![10-[(5-Chloronaphthalen-1-yl)sulfonylamino]decylazanium;chloride](/img/structure/B7766045.png)
![diaminomethylidene-[N'-(2,4-dichlorophenyl)carbamimidoyl]azanium;chloride](/img/structure/B7766051.png)
![2,3-Dihydrobenzo[b]furan-5-amide oxime](/img/structure/B7766055.png)
![4-methoxy-2-methylsulfanyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7766082.png)
